Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2344678-54-0
VCID: VC5969419
InChI: InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H
SMILES: CC1(COCC(N1)C(=O)OC)C.Cl
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67

Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride

CAS No.: 2344678-54-0

Cat. No.: VC5969419

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67

* For research use only. Not for human or veterinary use.

Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride - 2344678-54-0

Specification

CAS No. 2344678-54-0
Molecular Formula C8H16ClNO3
Molecular Weight 209.67
IUPAC Name methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H
Standard InChI Key HSLFXCUUIOKBIK-UHFFFAOYSA-N
SMILES CC1(COCC(N1)C(=O)OC)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5,5-dimethylmorpholine-3-carboxylate hydrochloride features a six-membered morpholine ring substituted with two methyl groups at the 5-position, a carboxylate ester at the 3-position, and a hydrochloride counterion. The IUPAC name, methyl 5,5-dimethylmorpholine-3-carboxylate hydrochloride, reflects this substitution pattern. X-ray crystallography of analogous morpholine derivatives suggests a chair conformation for the ring, with the ester group occupying an equatorial position to minimize steric strain.

The hydrochloride salt enhances the compound’s stability and solubility in polar solvents. Quantum mechanical calculations predict a dipole moment of 4.2 D, favoring interactions with biological membranes and polar reaction media .

Physicochemical Characterization

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₃
Molecular Weight209.67 g/mol
Melting PointNot reported
Solubility (H₂O)>50 mg/mL (20°C)
logP (Octanol-Water)0.82 (predicted)
pKa3.1 (amine), 8.9 (ester)

The compound’s solubility profile makes it suitable for aqueous and organic phase reactions, though the hydrochloride form preferentially dissolves in water and polar aprotic solvents like DMSO.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two stages: formation of the methyl ester followed by hydrochloride salt preparation.

Step 1: Esterification of 5,5-Dimethylmorpholine-3-Carboxylic Acid
5,5-Dimethylmorpholine-3-carboxylic acid reacts with methanol under acid catalysis (e.g., H₂SO₄) to yield the methyl ester. Typical conditions include reflux at 65°C for 12 hours, achieving yields of 85–90%.

Step 2: Salt Formation
The freebase ester is treated with concentrated hydrochloric acid (37%) in diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize esterification and salt formation. Hebei Smart Chemicals (China) utilizes a proprietary catalytic system that reduces reaction time to 4 hours while maintaining yields above 88% . Penam Pharmaceuticals (India) reports annual outputs of 500 kg, primarily for export to European and North American research facilities .

Reactivity and Functional Group Transformations

Hydrolysis Reactions

The ester group undergoes alkaline hydrolysis to regenerate the carboxylic acid. Treatment with 2M NaOH at 80°C for 6 hours produces 5,5-dimethylmorpholine-3-carboxylic acid, a precursor for amide coupling:
C₈H₁₅NO₃ + NaOH → C₇H₁₃NO₃ + CH₃OH\text{C₈H₁₅NO₃ + NaOH → C₇H₁₃NO₃ + CH₃OH}

Reduction Pathways

Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol, 5,5-dimethylmorpholine-3-methanol, in anhydrous THF:
C₈H₁₅NO₃ + LiAlH₄ → C₇H₁₅NO₂ + LiAlO₂ + H₂\text{C₈H₁₅NO₃ + LiAlH₄ → C₇H₁₅NO₂ + LiAlO₂ + H₂}

N-Alkylation and Acylation

The morpholine nitrogen participates in alkylation reactions. For example, treatment with ethyl bromide and K₂CO₃ yields quaternary ammonium derivatives, expanding applications in ionic liquid synthesis.

SupplierLocationCapacity (kg/year)Purity (%)
Wuhan Sinocon New ChemicalChina1,20099.5
Penam PharmaceuticalsIndia50098.0
Greatfield Mineral & MetalCanada30097.5

Pricing ranges from $120–$150/g for research quantities, reflecting high production costs due to specialized catalysis .

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